4-Bromo-D-phenylalanine hydrochloride
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Overview
Description
4-Bromo-D-phenylalanine hydrochloride is a halogenated derivative of D-phenylalanine, an enantiomer of the naturally occurring amino acid phenylalanine. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring. It is commonly used in various scientific research fields due to its unique properties and its ability to act as a substitute for phenylalanine in biological systems.
Mechanism of Action
Target of Action
4-Bromo-D-phenylalanine hydrochloride, also known as ®-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride, is a derivative of D-Phenylalanine . D-Phenylalanine is known to target Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans . These targets play crucial roles in various biochemical pathways.
Mode of Action
It is known that phenylalanine derivatives can act as precursors in the synthesis of neurotransmitters such as dopamine and noradrenalin
Biochemical Pathways
The compound, being a derivative of D-Phenylalanine, may affect the biochemical pathways involving the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These substances have various roles in the body, including pigment formation, neurotransmission, and regulation of metabolic rate.
Result of Action
Given its structural similarity to d-phenylalanine, it may have similar effects, such as influencing the levels of certain neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-D-phenylalanine hydrochloride typically involves the bromination of D-phenylalanine. One common method is to react chiral D-phenylalanine with sodium hypobromite, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions are carefully controlled to ensure the selective bromination at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically carried out in a solvent such as water or an organic solvent, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-D-phenylalanine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted phenylalanine derivative .
Scientific Research Applications
4-Bromo-D-phenylalanine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a substitute for phenylalanine in protein synthesis studies.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
4-Bromo-L-phenylalanine: The L-enantiomer of 4-Bromo-D-phenylalanine.
4-Bromo-DL-phenylalanine: A racemic mixture of both D- and L-enantiomers.
D-Phenylalanine: The non-brominated parent compound.
Uniqueness
4-Bromo-D-phenylalanine hydrochloride is unique due to its specific stereochemistry and the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable tool in research applications where selective incorporation of brominated amino acids is required .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWMPXZZFAPLFZ-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718807 |
Source
|
Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122852-33-9 |
Source
|
Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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